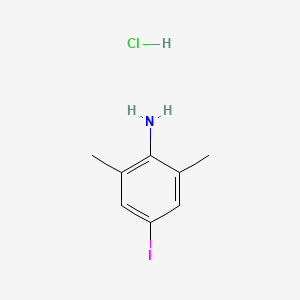
4-ヨード-2,6-ジメチルアニリン塩酸塩
概要
説明
4-Iodo-2,6-dimethylaniline hydrochloride: is an organic compound with the molecular formula C8H11ClIN . It is a derivative of aniline, where the hydrogen atoms at the 4th position and the 2nd and 6th positions of the benzene ring are substituted by an iodine atom and two methyl groups, respectively. This compound is commonly used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
科学的研究の応用
Chemistry: 4-Iodo-2,6-dimethylaniline hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of dyes and pigments .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is involved in the development of enzyme inhibitors and receptor modulators .
Medicine: The compound is used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). It is a key intermediate in the production of certain antiviral and anticancer drugs .
Industry: In the agrochemical industry, 4-Iodo-2,6-dimethylaniline hydrochloride is used in the synthesis of herbicides and insecticides. It is also employed in the production of specialty chemicals and materials .
Safety and Hazards
The safety information for 4-Iodo-2,6-dimethylaniline hydrochloride indicates that it is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is also suspected of causing cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,6-dimethylaniline hydrochloride typically involves the iodination of 2,6-dimethylaniline. One common method is the reaction of 2,6-dimethylaniline with iodine in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of 4-Iodo-2,6-dimethylaniline hydrochloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The crude product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions:
Oxidation: 4-Iodo-2,6-dimethylaniline hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 4-amino-2,6-dimethylaniline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-amino-2,6-dimethylaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-Iodo-2,6-dimethylaniline hydrochloride depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, it may interact with specific receptors on the cell surface, altering signal transduction pathways and cellular responses .
類似化合物との比較
- 2,6-Dimethyl-4-bromoaniline
- 2,6-Dimethyl-4-chloroaniline
- 2,6-Dimethyl-4-fluoroaniline
Comparison: 4-Iodo-2,6-dimethylaniline hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro counterparts. The iodine atom is larger and more polarizable, making the compound more reactive in certain substitution and coupling reactions. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules.
特性
IUPAC Name |
4-iodo-2,6-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN.ClH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJAHWCOSKIEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721594 | |
| Record name | 4-Iodo-2,6-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138385-59-8 | |
| Record name | 4-Iodo-2,6-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q1: What is the significance of the iodination reaction described in the paper?
A1: The paper describes a simple and scalable method for iodinating 2,6-dialkylanilines []. This is significant because these iodinated compounds serve as versatile building blocks for synthesizing more complex molecules, particularly in organic synthesis and medicinal chemistry. The ability to introduce iodine into these molecules efficiently opens up possibilities for creating a diverse library of compounds with potentially useful properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2H-Cyclobut[4,5]oxazolo[3,2-a]pyrimidine(9CI)](/img/no-structure.png)
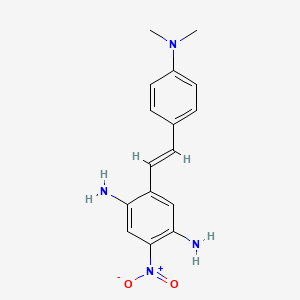

![2-Amino-6,7-dihydroimidazo[4,5-f]isoindol-5(1H)-one](/img/structure/B584212.png)
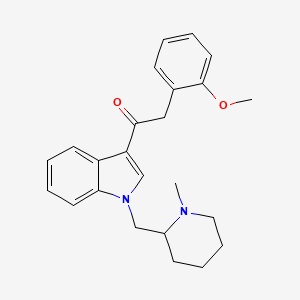

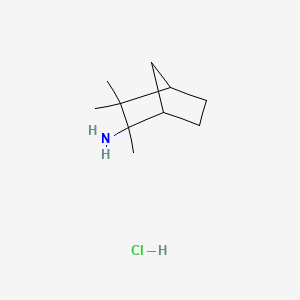
![3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B584218.png)
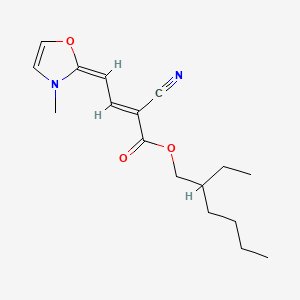
![2-Chloro-N-[4-[(4-methoxyphenyl)methoxy]-2-chloro-6-methylphenyl]acetamide](/img/structure/B584226.png)
![2-Chloro-6-methyl-4-[(4-methoxyphenyl)methoxy]benzenamine](/img/structure/B584227.png)
